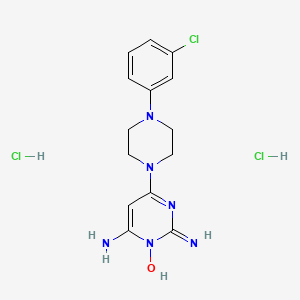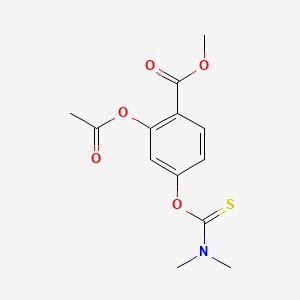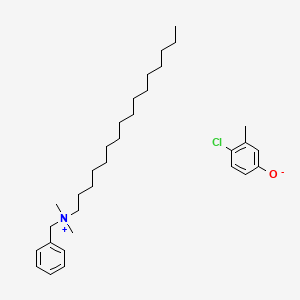
2,4-Pyrimidinediamine, 6-(4-(3-chlorophenyl)-1-piperazinyl)-, 3-oxide, dihydrochloride, hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Pyrimidinediamine, 6-(4-(3-chlorophenyl)-1-piperazinyl)-, 3-oxide, dihydrochloride, hydrate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with diamine and piperazine groups, along with a chlorophenyl moiety. The presence of the 3-oxide and dihydrochloride hydrate forms further adds to its chemical complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 6-(4-(3-chlorophenyl)-1-piperazinyl)-, 3-oxide, dihydrochloride, hydrate typically involves multi-step organic reactions. The process begins with the formation of the pyrimidine ring, followed by the introduction of the diamine and piperazine groups. The chlorophenyl group is then added through a substitution reaction. The final steps involve the oxidation to form the 3-oxide and the addition of dihydrochloride hydrate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Common industrial methods include batch and continuous flow synthesis, with careful monitoring of temperature, pressure, and pH levels.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Pyrimidinediamine, 6-(4-(3-chlorophenyl)-1-piperazinyl)-, 3-oxide, dihydrochloride, hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxides.
Reduction: Reduction reactions can convert the 3-oxide back to its original form.
Substitution: The chlorophenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as different oxides, reduced forms, and substituted analogs.
Aplicaciones Científicas De Investigación
2,4-Pyrimidinediamine, 6-(4-(3-chlorophenyl)-1-piperazinyl)-, 3-oxide, dihydrochloride, hydrate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The piperazine and chlorophenyl groups are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The 3-oxide form may also play a role in oxidative stress pathways, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Pyrimidinediamine, 5-(3-azido-4-fluorophenyl)-6-ethyl-.
- 2,4-Pyrimidinediamine, 5-(3-azido-4-fluorophenyl)-6-ethyl-.
Uniqueness
The unique combination of the pyrimidine ring, piperazine, and chlorophenyl groups, along with the 3-oxide and dihydrochloride hydrate forms, distinguishes this compound from its analogs
Propiedades
Número CAS |
83540-36-7 |
|---|---|
Fórmula molecular |
C14H19Cl3N6O |
Peso molecular |
393.7 g/mol |
Nombre IUPAC |
6-[4-(3-chlorophenyl)piperazin-1-yl]-3-hydroxy-2-iminopyrimidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C14H17ClN6O.2ClH/c15-10-2-1-3-11(8-10)19-4-6-20(7-5-19)13-9-12(16)21(22)14(17)18-13;;/h1-3,8-9,17,22H,4-7,16H2;2*1H |
Clave InChI |
UQYINFIUVNDJOA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC(=N)N(C(=C3)N)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5,5'(Thiodipropane-3,1-diyl)bis[2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione]](/img/structure/B12688161.png)



![2,2,2-Trifluoro-1-[4-(morpholin-4-YL)phenyl]ethan-1-one](/img/structure/B12688186.png)


